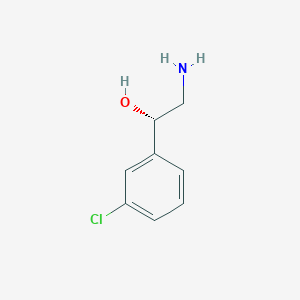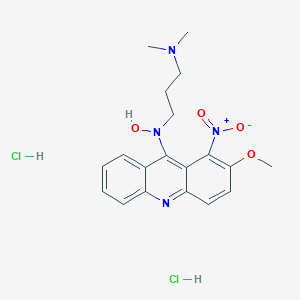
(3-Chloro-2-methoxyphenyl)boronic acid
概要
説明
Synthesis Analysis
The synthesis of boronic acids, including (3-Chloro-2-methoxyphenyl)boronic acid, often involves organometallic reactions that allow for the incorporation of the boron atom into organic frameworks. A common approach includes the use of Grignard or organolithium reagents that react with boron trihalides or boric acids under controlled conditions. These methodologies enable the precise introduction of boron into aromatic rings, such as the chloro- and methoxy-substituted phenyl ring in this compound. Recent advances in cross-coupling reactions, notably Suzuki-Miyaura coupling, have also enhanced the accessibility of boronic acids by facilitating the direct bonding of boron to aromatic systems with high selectivity and efficiency (Plescia & Moitessier, 2020).
Molecular Structure Analysis
The molecular structure of (3-Chloro-2-methoxyphenyl)boronic acid is characterized by its boronic acid group (-B(OH)_2) attached to an aromatic ring that is further substituted with a chloro and a methoxy group. This structural arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The boronic acid group, in particular, has a trigonal planar geometry around the boron atom, allowing it to undergo reversible covalent interactions with diols and other Lewis bases, which is a critical feature in its utility in chemical synthesis and sensor applications (Bian et al., 2019).
Chemical Reactions and Properties
(3-Chloro-2-methoxyphenyl)boronic acid participates in a variety of chemical reactions, leveraging its boronic acid functionality. It is notably involved in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds with halogenated compounds. This reaction is pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers. The presence of the chloro and methoxy substituents further modulates its reactivity, offering orthogonal selectivity in coupling reactions and enhancing the molecule's utility in organic synthesis (Issac & Tierney, 1996).
科学的研究の応用
Fluorescence Quenching Studies :
- Boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), have been studied for fluorescence quenching in alcohols. The studies revealed a negative deviation in the Stern–Volmer plots, interpreted as the existence of different conformers of the solutes in the ground state, influenced by hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Biological Activity :
- 5-chloro-2-methoxyphenylboronic acid (5CMPBA) was explored for its biological activity, specifically in fluorescence quenching mechanisms. The study analyzed the quenching mechanism using different models and calculated various quenching parameters, suggesting that static quenching mechanism is active in the system (Geethanjali et al., 2015).
Macrocyclic Chemistry :
- In macrocyclic chemistry, compounds derived from 3-chlorophenyl- and 4-chlorophenyl-boronic acids, among others, were synthesized and analyzed by X-ray crystallography. The study provided insights into bond lengths, angles, and intermolecular interactions in these compounds (Fárfan et al., 1999).
Photophysical Properties :
- The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) were examined using solvatochromic shift and quantum chemical methods. The study revealed insights into the dipole moments and spectral variations of 3MPBA in different solvents, highlighting its radiative nature in excited states (Muddapur et al., 2016).
Food Matrix Applications :
- Boronic acids, including derivatives like 3-methoxy-5-nitrophenylboronic acid, were investigated for the specific reduction of fructose in food matrices like fruit juice. This study confirmed the affinity of boronic acids to fructose and explored their potential in modifying sugar composition in food applications (Pietsch & Richter, 2016).
Safety And Hazards
特性
IUPAC Name |
(3-chloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQABGUEHFRBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578128 | |
| Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methoxyphenyl)boronic acid | |
CAS RN |
179898-50-1 | |
| Record name | (3-Chloro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

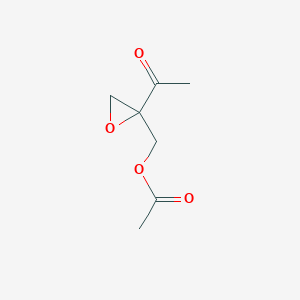
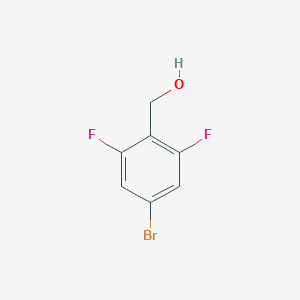
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)
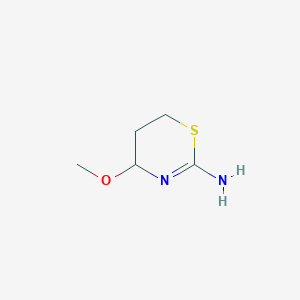
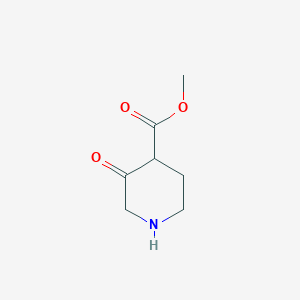


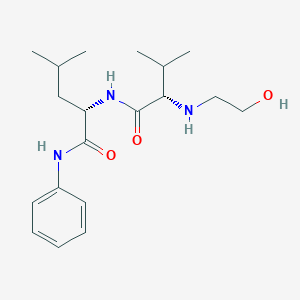
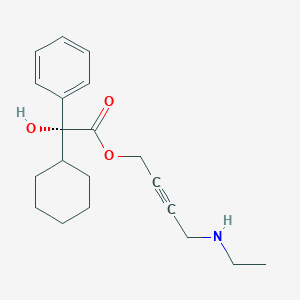
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
